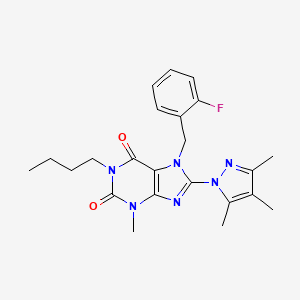![molecular formula C17H14ClN3O B2499225 4-{2-[(4-氯苄基)氧基]苯基}-2-嘧啶胺 CAS No. 439109-60-1](/img/structure/B2499225.png)
4-{2-[(4-氯苄基)氧基]苯基}-2-嘧啶胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine is a chemical compound with the molecular formula C17H14ClN3O It is known for its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a chlorobenzyl ether moiety
科学研究应用
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activities. It may be used in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the development of new polymers, coatings, and other industrial products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves the following steps:
-
Formation of the Chlorobenzyl Ether: : The initial step involves the reaction of 4-chlorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the chlorobenzyl ether. This reaction is often carried out using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
-
Coupling with Pyrimidine: : The chlorobenzyl ether is then coupled with a pyrimidine derivative through a nucleophilic substitution reaction. This step may require the use of a palladium catalyst and a ligand to facilitate the coupling reaction. Commonly used conditions include the use of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in a solvent like toluene.
Industrial Production Methods
Industrial production of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
相似化合物的比较
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine can be compared with other similar compounds, such as:
4-{2-[(4-Methylbenzyl)oxy]phenyl}-2-pyrimidinamine: Similar structure but with a methyl group instead of a chlorine atom. This compound may have different biological activities and properties.
4-{2-[(4-Fluorobenzyl)oxy]phenyl}-2-pyrimidinamine: Contains a fluorine atom instead of chlorine. The presence of fluorine may affect the compound’s reactivity and biological activity.
4-{2-[(4-Bromobenzyl)oxy]phenyl}-2-pyrimidinamine: Bromine substitution may lead to different chemical and biological properties compared to the chlorine-substituted compound.
属性
IUPAC Name |
4-[2-[(4-chlorophenyl)methoxy]phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)11-22-16-4-2-1-3-14(16)15-9-10-20-17(19)21-15/h1-10H,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWYIVYKCHVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2499143.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2499145.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2499146.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)
![Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2499149.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499151.png)
![1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2499152.png)
![N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide](/img/structure/B2499153.png)


![N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2499164.png)
![2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B2499165.png)
